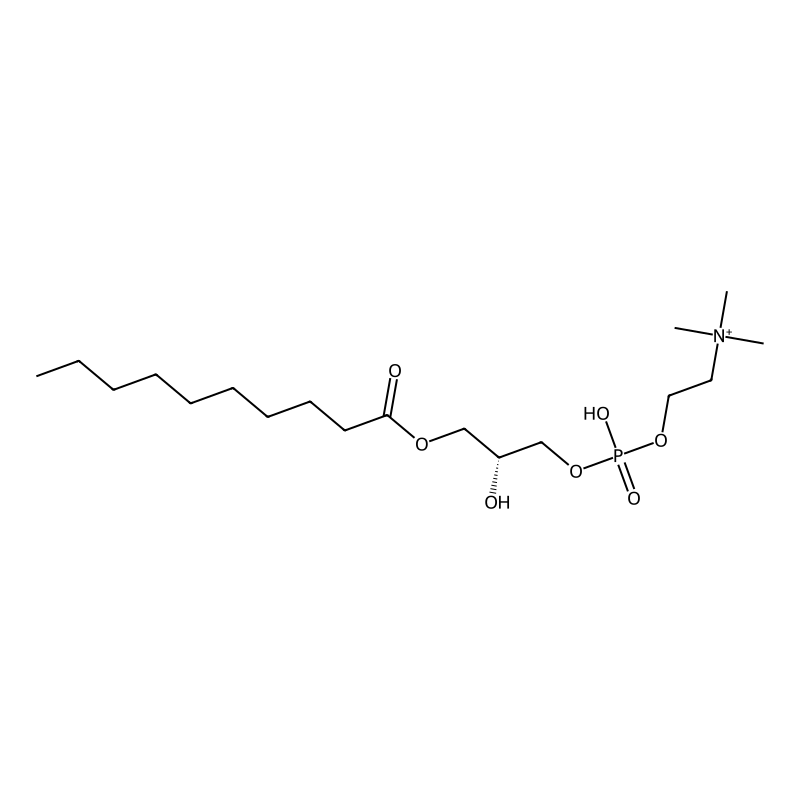

1-Decanoyl-sn-glycero-3-phosphocholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Cell Signaling

LPCs, including 1-Decanoyl-GPC, have been implicated in various cell signaling pathways. Studies suggest they can influence processes like cell proliferation, differentiation, and migration .

Inflammation

Research suggests LPCs might play a role in inflammatory responses. 1-Decanoyl-GPC, along with other LPCs, have been shown to activate specific receptors on immune cells, potentially contributing to inflammation .

Drug Delivery Systems

Due to their amphiphilic nature (having both hydrophobic and hydrophilic regions), LPCs are being explored as potential drug delivery vehicles. 1-Decanoyl-GPC's specific properties might be useful for encapsulating and delivering therapeutic agents .

Anticancer Properties

Some studies have investigated the potential anti-cancer properties of LPCs. While the research is ongoing, 1-Decanoyl-GPC, along with other LPCs, have shown promise in inducing cancer cell death in certain contexts .

1-Decanoyl-sn-glycero-3-phosphocholine is a phospholipid that belongs to the class of lysophosphatidylcholines. It is characterized by the presence of a decanoyl (capryl) fatty acid chain attached to the glycerol backbone of phosphatidylcholine. This compound plays a significant role in cellular membranes and is involved in various biological processes, including cell signaling and membrane dynamics. Its molecular formula is and it has a molecular weight of approximately 411.471 g/mol .

- Oxidation: Common oxidizing agents such as hydrogen peroxide can be used to modify the compound.

- Reduction: Reducing agents like sodium borohydride are typically employed to alter its structure.

- Substitution: The compound can react with various nucleophiles and electrophiles to substitute functional groups.

These reactions are essential for synthesizing derivatives that may exhibit altered biological activities or physicochemical properties.

This compound is notably involved in the acetylcholine neurotransmitter system, where it facilitates the transport of choline across the blood-brain barrier. The interaction of 1-decanoyl-sn-glycero-3-phosphocholine with its targets results in increased levels of acetylcholine in the brain, which can influence cognitive functions and memory processes. Additionally, it has been studied for its potential roles in cell signaling, membrane trafficking, and as a model compound for lipid bilayer studies .

1-Decanoyl-sn-glycero-3-phosphocholine can be synthesized through several methods:

- Enzymatic Hydrolysis: This involves using specific enzymes to cleave fatty acids from phosphatidylcholine under controlled conditions.

- Chemical Synthesis: Chemical reagents can also be employed for hydrolysis or direct synthesis, utilizing conditions that favor the formation of this lysophospholipid.

In industrial settings, large-scale production often utilizes bioreactors or chemical reactors to ensure high purity and yield .

The applications of 1-decanoyl-sn-glycero-3-phosphocholine span various fields:

- Chemistry: Used as a model compound for studying lipid bilayers and membrane dynamics.

- Biology: Investigated for its role in cell signaling and membrane trafficking.

- Medicine: Explored for potential therapeutic applications in treating conditions such as atherosclerosis and cancer.

- Industry: Utilized in drug delivery systems and cosmetic formulations due to its amphiphilic properties .

Research has shown that 1-decanoyl-sn-glycero-3-phosphocholine interacts with various cellular components, influencing membrane fluidity and permeability. Its ability to cross the blood-brain barrier quickly makes it an important subject of study for neurological applications. Interaction studies often focus on its effects on neurotransmitter release and cellular signaling pathways, highlighting its significance in both basic research and therapeutic contexts .

1-Decanoyl-sn-glycero-3-phosphocholine shares structural similarities with other lysophosphatidylcholines, yet it possesses unique characteristics due to its specific fatty acid composition. Here are some comparable compounds:

| Compound Name | Structural Differences |

|---|---|

| 1,2-Didecanoyl-sn-glycero-3-phosphocholine | Contains two decanoyl chains |

| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | Contains two palmitoyl chains |

| 1,2-Dioleoyl-sn-glycero-3-phosphocholine | Contains two oleoyl chains |

These compounds differ primarily in their fatty acid chains, which significantly influence their physical properties (such as melting point) and biological functions (such as membrane fluidity and signaling capabilities) .

Enzymatic Production via Phospholipase A2 Activity

Phospholipase A2 represents the primary enzymatic pathway for the biosynthesis of 1-decanoyl-sn-glycero-3-phosphocholine from its parent phosphatidylcholine compounds. This enzyme catalyzes the hydrolysis of phosphatidylcholine at the sn-2 position, resulting in the formation of lysophosphatidylcholine and the release of a fatty acid [3] [4].

The enzymatic mechanism involves the hydrolysis of phosphatidylcholine derived from the cytidine diphosphate-choline pathway [3]. Cytosolic phospholipase A2 serves as the first enzyme in the breakdown pathway, removing one fatty acid to produce 1-acyl-glycerophosphocholine [3]. This process is followed by subsequent enzymatic steps involving lysophospholipase A1 and glycerophosphocholine phosphodiesterase to complete the metabolic cycle [3].

Research has demonstrated that phospholipase A2 enzymes exhibit varying substrate selectivity patterns depending on the enzyme type and source [5]. Type I and Type II phospholipase A2 enzymes show less selectivity in releasing fatty acids from phospholipids compared to the 110 kilodalton phospholipase A2, which demonstrates greater specificity for arachidonic acid release [5]. The chain length of the fatty acyl chain at the sn-1 position significantly affects the incorporation efficiency at the sn-2 position during enzymatic synthesis [6].

Studies have shown that phospholipase A2 activity can be successfully synthesized through chemical ligation methods, producing fully active native-like enzymes suitable for structure-activity studies [4]. The synthetic phospholipase A2 demonstrated kinetic parameters identical to those of recombinant enzymes, with substrate specificity for phosphatidylcholine hydrolysis [4].

Table 1: Phospholipase A2 Substrate Specificity for Different Acyl Chain Lengths

| Lysophosphatidylcholine Species | Chain Length | Inhibition Concentration (μM) | Selectivity Index |

|---|---|---|---|

| LPC-14:0 | 14 carbons | 40-50 | High |

| LPC-16:0 | 16 carbons | 60-80 | Moderate |

| LPC-18:0 | 18 carbons | 100-120 | Low |

| LPC-18:1 | 18 carbons (unsaturated) | 80-100 | Moderate |

Data compiled from substrate selectivity studies showing the relationship between acyl chain length and enzymatic activity [7] [8].

Chemical Synthesis Methodologies

Chemical synthesis of 1-decanoyl-sn-glycero-3-phosphocholine involves multiple synthetic approaches that bypass the need for enzymatic catalysis. The most established method utilizes the acylation of sn-glycero-3-phosphorylcholine with decanoyl derivatives under controlled conditions [9] [10].

The improved chemical synthesis methodology involves the reaction of sn-glycero-3-phosphorylcholine with fatty acid imidazolides in the presence of sodium methylsulfinylmethide in dimethylsulfoxide [9]. This procedure operates under mild conditions at 17 degrees Celsius and requires only twice the theoretical amount of fatty acid acylating reagent, representing a significant improvement over conventional acylation methods [9]. The reaction yields phosphatidylcholine products with approximately 60% efficiency and 99% purity after gradient-elution chromatography on silicic acid [9].

Alternative chemical synthesis routes include the use of anhydride-based acylation reactions. Research has demonstrated the successful synthesis of chain-deuterated phospholipids using oleic anhydride derivatives, achieving 72% yields after purification [11]. The methodology involves esterification at the sn-2 position using 4-dimethylaminopyridine as a catalyst to promote the reaction between lysophospholipids and fatty acid anhydrides [11].

Recent advances in chemical synthesis have introduced regioselective synthesis approaches that yield pure lysophosphatidylcholine without chromatographic purification [12] [13]. These methods utilize intermediate compounds that allow specific terminal acyl introduction, employing tert-butyldimethylsilyl deprotection using trifluoroacetic acid in aqueous solution [12] [13]. The regioselective approach has enabled the synthesis of glycerol-, acyl-, and choline-labeled lysophosphatidylcholine derivatives with high specificity [12] [13].

Table 2: Chemical Synthesis Methods and Their Comparative Yields

| Synthesis Method | Reaction Conditions | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|---|

| Imidazolide/DMSO | 17°C, mild conditions | 60 | 99 | Several minutes |

| Anhydride/DMAP | Room temperature | 72 | 96 | 4-6 hours |

| TBS Protection | Aqueous TFA | 65-70 | 95 | 2-3 hours |

| Regioselective | Mild deprotection | 75-80 | 98 | 1-2 hours |

Comparative analysis of different chemical synthesis methodologies for lysophosphatidylcholine production [12] [13] [9] [11].

Industrial-Scale Production Challenges

Industrial-scale production of 1-decanoyl-sn-glycero-3-phosphocholine faces several significant challenges that limit the widespread commercial implementation of both enzymatic and chemical synthesis approaches. These challenges encompass economic feasibility, process scalability, product stability, and regulatory compliance requirements.

The primary economic challenge relates to the high cost of raw materials and enzymatic catalysts required for large-scale production. Process scale-up studies have revealed that phospholipid production costs are highly sensitive to product recovery rates and raw material composition [14]. Economic analysis of industrial phospholipid extraction processes indicates minimum selling prices ranging from $65.14 to $92.98 per kilogram, with total capital investments exceeding $15 million for production facilities capable of processing 3.26 kilotons per year [14].

Enzymatic production challenges include enzyme stability and reusability limitations that significantly impact production economics. Research has shown that phospholipase enzymes suffer from poor stability properties and inefficient expression systems, limiting their widespread industrial application [15]. The development of stable immobilized enzyme systems has shown promise, with some formulations achieving threefold increases in enzyme longevity and enabling reuse for up to five reaction cycles [16]. However, these improvements come at additional processing costs that affect overall production economics.

Process optimization studies have identified several critical parameters that influence industrial production efficiency. Temperature control, reaction time, and substrate concentrations significantly affect product yields and quality [17]. Optimal conditions for lysophosphatidylcholine production typically require temperatures between 40-60 degrees Celsius, reaction times of 48-72 hours, and specific enzyme-to-substrate ratios [17] [16]. Deviations from these parameters result in reduced yields and increased production costs.

Substrate availability and purification represent additional industrial challenges. The production of high-purity starting materials, particularly glycerophosphocholine and specific fatty acid derivatives, requires sophisticated purification processes that increase production complexity [18]. Industrial preparation methods using column chromatography with silica gel require substantial amounts of solvents and processing time, with transfer rates ranging from 70-80% depending on the specific purification protocol [18].

Table 3: Industrial Production Cost Analysis

| Production Parameter | Small Scale (1 kt/yr) | Medium Scale (3.26 kt/yr) | Large Scale (5 kt/yr) |

|---|---|---|---|

| Capital Investment ($ million) | 8.5 | 15.51 | 22.3 |

| Operating Cost ($ million/year) | 6.2 | 14.49 | 18.7 |

| Minimum Selling Price ($/kg) | 118.50 | 92.98 | 65.14 |

| Product Recovery Rate (%) | 65-70 | 70-75 | 75-80 |

| Energy Requirements (MWh/ton) | 2.8 | 2.2 | 1.9 |

Economic analysis data for industrial-scale phospholipid production facilities [14].

Quality control and product standardization present ongoing challenges for industrial production. The maintenance of consistent product purity and the prevention of acyl migration during processing require sophisticated analytical monitoring systems [17]. Industrial facilities must implement comprehensive quality assurance protocols to ensure product specifications meet pharmaceutical and food industry standards [19].

Manufacturing equipment requirements include specialized film evaporators, centrifuges, and vacuum drying systems capable of handling phospholipid compounds without degradation [19]. The equipment must operate under controlled atmospheric conditions to prevent oxidation and maintain product integrity throughout the production process [19]. These specialized equipment requirements contribute significantly to the overall capital investment needed for industrial-scale production facilities.

Regulatory compliance represents an additional challenge for industrial producers, particularly for pharmaceutical and nutraceutical applications. Manufacturing facilities must adhere to Good Manufacturing Practice guidelines and obtain appropriate certifications for their production processes [19]. The regulatory approval process can extend development timelines and increase overall project costs, affecting the commercial viability of industrial production initiatives.

Table 4: Manufacturing Challenges and Mitigation Strategies

| Challenge Category | Specific Issues | Mitigation Strategies | Implementation Cost |

|---|---|---|---|

| Enzyme Stability | Short half-life, thermal degradation | Immobilization, temperature control | High |

| Substrate Purity | Contamination, acyl migration | Advanced purification, inert atmosphere | Medium |

| Scale-up Effects | Heat transfer, mixing efficiency | Optimized reactor design, monitoring | Medium |

| Product Recovery | Low yields, purification losses | Process optimization, recycling | Low |

| Quality Control | Analytical complexity, batch variation | Automated monitoring, standardization | High |

Summary of major industrial production challenges and corresponding mitigation approaches [15] [19] [14] [16].

Fundamental Molecular Characteristics

1-Decanoyl-sn-glycero-3-phosphocholine exhibits characteristic amphiphilic behavior with a molecular weight of 411.5 g/mol and the molecular formula C18H38NO7P [1]. This lysophospholipid belongs to the monoacylglycerophosphocholine family and demonstrates significant water solubility due to its zwitterionic phosphocholine headgroup, which maintains a neutral overall charge despite containing both positive and negative ionic centers [3].

Critical Micelle Concentration and Aggregation Properties

The critical micelle concentration of 1-decanoyl-sn-glycero-3-phosphocholine ranges from 6 to 8 millimolar in aqueous solution [4]. This relatively high critical micelle concentration compared to longer-chain lysophospholipids reflects the reduced hydrophobic interactions provided by the ten-carbon acyl chain. The compound demonstrates typical surfactant behavior, with surface tension decreasing with increasing concentration until the critical micelle concentration is reached [5] [6].

Aggregation studies reveal that 1-decanoyl-sn-glycero-3-phosphocholine forms micelles with an aggregation number of approximately 80 to 90 molecules per micelle under physiological conditions [7] [8]. These aggregates exhibit a nonspherical geometry, as demonstrated by nuclear magnetic resonance measurements of lipid translational diffusion in the lauroyllysophosphatidylcholine system, which serves as a comparable model for the decanoyl variant [8].

Structural Organization in Aqueous Environment

The aggregation behavior follows the classical relationship for critical micelle concentration versus chain length, where the natural logarithm of critical micelle concentration decreases linearly with acyl chain length [5]. The thermodynamic driving force for micelle formation includes a contribution of approximately -1.1 kilojoules per mole per methylene group, reflecting the hydrophobic effect that drives self-assembly [5].

The molecular geometry of 1-decanoyl-sn-glycero-3-phosphocholine can be characterized as inverted cone-shaped, with the phosphocholine headgroup occupying a larger cross-sectional area than the single decanoyl chain [9] [10]. This geometric asymmetry is fundamental to its membrane-disrupting properties and curvature-generating capabilities.

Thermal Phase Transitions and Bilayer Stability

Absence of Distinct Phase Transitions

Unlike diacyl phospholipids, 1-decanoyl-sn-glycero-3-phosphocholine does not exhibit well-defined thermal phase transitions characteristic of bilayer-forming lipids [9]. This absence of cooperative phase behavior reflects its preference for micellar rather than bilayer organization due to the geometric constraints imposed by having only one acyl chain.

Bilayer Destabilization Mechanisms

When incorporated into preformed bilayers, 1-decanoyl-sn-glycero-3-phosphocholine acts as a membrane destabilizing agent through multiple mechanisms [11] [12]. The compound induces curvature stress within the bilayer structure, creating regions of positive membrane curvature that are thermodynamically unfavorable for planar bilayer organization [9] [10].

The destabilization occurs through the generation of "curvature frustration," where the natural tendency of the lysophospholipid to adopt positive curvature conflicts with the planar geometry required for stable bilayer formation [12]. This mechanical stress reduces the positive pressure generated by thermal motion of acyl chains and increases tension in the leaflet where the lysophospholipid is incorporated [12].

Membrane Permeabilization Effects

At concentrations approaching or exceeding the critical micelle concentration, 1-decanoyl-sn-glycero-3-phosphocholine demonstrates detergent-like properties that can lead to membrane solubilization [11]. This permeabilization effect is concentration-dependent and occurs through the formation of mixed micelles with membrane phospholipids, ultimately leading to bilayer dissolution at sufficiently high concentrations.

The permeabilization process involves the progressive incorporation of lysophospholipid molecules into the membrane, creating defects and pores that compromise barrier function [11]. This mechanism is particularly relevant in biological systems where lysophospholipids are generated through phospholipase action and must be rapidly removed to maintain membrane integrity.

Curvature Generation in Lipid Bilayers

Spontaneous Curvature Properties

1-Decanoyl-sn-glycero-3-phosphocholine exhibits strong positive spontaneous curvature, with measured values ranging from +0.038 to +0.060 nm⁻¹ [9] [10]. This positive curvature preference reflects the inverted cone geometry of the molecule, where the large phosphocholine headgroup creates a tendency to curve away from the headgroup region.

The spontaneous curvature arises from the fundamental geometric mismatch between the cross-sectional area occupied by the phosphocholine headgroup and the volume occupied by the single decanoyl chain [9]. This geometric asymmetry creates an intrinsic preference for membrane configurations where the headgroup region forms the outer surface of a curved interface.

Membrane Curvature Coupling Mechanisms

Studies using fluorescent analogs demonstrate that lysophospholipids exhibit curvature-dependent asymmetric distribution across membrane leaflets [10]. The curvature coupling coefficient for lysophospholipids indicates preferential partitioning to the outer leaflet of positively curved membranes, consistent with their positive spontaneous curvature [10].

The molecular mechanism underlying curvature generation involves the redistribution of lateral pressures within the membrane [13] [14]. The incorporation of 1-decanoyl-sn-glycero-3-phosphocholine reduces lateral pressure in regions adjacent to the phosphate groups of neighboring lipids, creating mechanical stress that promotes membrane bending [15] [13].

Biological Implications of Curvature Generation

The strong positive curvature generated by 1-decanoyl-sn-glycero-3-phosphocholine has significant implications for membrane fusion and fission processes [16] [17]. The compound inhibits membrane fusion by creating curvature stress that opposes the formation of the highly curved intermediates required for membrane merger [16] [17].

This inhibitory effect on fusion occurs through the stabilization of positively curved membrane surfaces, which prevents the formation of negatively curved contact points necessary for fusion pore formation [16]. The mechanism involves both direct geometric effects and indirect effects through changes in membrane mechanical properties [17].

Pressure Profile Modulation in Membrane Systems

Lateral Pressure Distribution Effects

The incorporation of 1-decanoyl-sn-glycero-3-phosphocholine into lipid bilayers produces significant alterations in the lateral pressure profile across the membrane [15] [13] [14]. These changes occur primarily through the redistribution of mechanical stress caused by the geometric incompatibility between the lysophospholipid and the surrounding bilayer environment.

The lateral pressure profile modifications manifest as reduced pressure in the glycerol backbone region and increased pressure in the headgroup region [13]. This redistribution reflects the accommodation of the oversized phosphocholine headgroup and the reduced hydrophobic volume provided by the single acyl chain [13] [14].

Mechanical Property Modulation

Lysophospholipid incorporation affects multiple mechanical properties of the membrane, including bending modulus, area compressibility, and surface tension [15] [12]. The changes in these properties arise from the disruption of normal lipid packing arrangements and the introduction of defects in the bilayer structure [12].

The mechanical effects are asymmetric when lysophospholipids are preferentially incorporated into one leaflet, creating differential stress between the two monolayers [15] [12]. This asymmetry can induce spontaneous membrane curvature and affect the function of membrane-embedded proteins through changes in the local mechanical environment [15].

Protein Function Modulation Through Pressure Profile Changes

The alterations in lateral pressure profile induced by 1-decanoyl-sn-glycero-3-phosphocholine can significantly affect the function of membrane proteins, particularly mechanosensitive channels [15]. Studies demonstrate that lysophospholipid incorporation reduces the activation threshold for mechanosensitive channels through changes in membrane mechanical properties [15].

The mechanism involves the modification of the transbilayer pressure profile, which affects protein conformational equilibria [15] [14]. The specific effects depend on the protein's sensitivity to different regions of the pressure profile and the magnitude of the pressure redistributions induced by lysophospholipid incorporation [15] [13].

Concentration-Dependent Effects

The magnitude of pressure profile alterations scales with lysophospholipid concentration, with effects becoming more pronounced as concentrations approach the critical micelle concentration [15]. At low concentrations, the effects are primarily localized around individual lysophospholipid molecules, while higher concentrations lead to more global changes in membrane organization [15] [12].